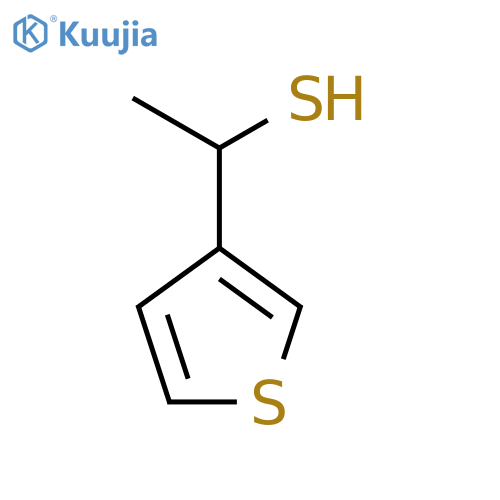Cas no 1248448-55-6 (1-(Thiophen-3-yl)ethane-1-thiol)

1248448-55-6 structure
商品名:1-(Thiophen-3-yl)ethane-1-thiol
1-(Thiophen-3-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- EN300-1288751
- SCHEMBL19718394
- AKOS011368641
- 1-(thiophen-3-yl)ethane-1-thiol
- 1248448-55-6
- CS-0275405
- SCHEMBL7279541
- 3-Thiophenemethanethiol, α-methyl-
- 1-(Thiophen-3-yl)ethane-1-thiol
-
- インチ: 1S/C6H8S2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3
- InChIKey: FSDYHVKGCWLKPF-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(C)S
計算された属性
- せいみつぶんしりょう: 144.00674260g/mol
- どういたいしつりょう: 144.00674260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 72.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.140±0.06 g/cm3(Predicted)
- ふってん: 217.4±15.0 °C(Predicted)
- 酸性度係数(pKa): 10.27±0.10(Predicted)
1-(Thiophen-3-yl)ethane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288751-0.5g |
1-(thiophen-3-yl)ethane-1-thiol |
1248448-55-6 | 0.5g |
$713.0 | 2023-05-24 | ||
| Enamine | EN300-1288751-0.1g |
1-(thiophen-3-yl)ethane-1-thiol |
1248448-55-6 | 0.1g |
$653.0 | 2023-05-24 | ||
| Enamine | EN300-1288751-10000mg |
1-(thiophen-3-yl)ethane-1-thiol |
1248448-55-6 | 10000mg |
$2393.0 | 2023-10-01 | ||
| Enamine | EN300-1288751-2500mg |
1-(thiophen-3-yl)ethane-1-thiol |
1248448-55-6 | 2500mg |
$1089.0 | 2023-10-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346075-2.5g |
1-(Thiophen-3-yl)ethane-1-thiol |
1248448-55-6 | 95% | 2.5g |
¥39258.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346075-250mg |
1-(Thiophen-3-yl)ethane-1-thiol |
1248448-55-6 | 95% | 250mg |
¥14748.00 | 2024-08-09 | |
| Enamine | EN300-1288751-1000mg |
1-(thiophen-3-yl)ethane-1-thiol |
1248448-55-6 | 1000mg |
$557.0 | 2023-10-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346075-1g |
1-(Thiophen-3-yl)ethane-1-thiol |
1248448-55-6 | 95% | 1g |
¥16044.00 | 2024-08-09 | |
| Enamine | EN300-1288751-10.0g |
1-(thiophen-3-yl)ethane-1-thiol |
1248448-55-6 | 10g |
$3191.0 | 2023-05-24 | ||
| Enamine | EN300-1288751-0.25g |
1-(thiophen-3-yl)ethane-1-thiol |
1248448-55-6 | 0.25g |
$683.0 | 2023-05-24 |
1-(Thiophen-3-yl)ethane-1-thiol 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
1248448-55-6 (1-(Thiophen-3-yl)ethane-1-thiol) 関連製品
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 307-59-5(perfluorododecane)
- 2230780-65-9(IL-17A antagonist 3)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
